Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide

描述

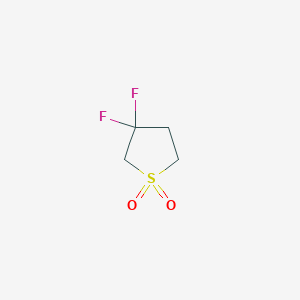

Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide is a chemical compound with the molecular formula C₄H₆F₂O₂S and a molecular weight of 156.15 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two fluorine atoms and a sulfone group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide typically involves the fluorination of tetrahydrothiophene followed by oxidation. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The oxidation step is commonly performed using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

化学反应分析

Common Synthetic Routes

Thiophene dioxides can be synthesized through various methods:

-

Oxidation of Thiophenes : The most common method involves the oxidation of thiophenes using organic peracids such as peracetic acid or trifluoroperacetic acid. This reaction typically occurs under neutral conditions and leads to the formation of thiophene dioxides.

-

Fluorination Reactions : The introduction of fluorine substituents can be achieved through electrophilic fluorination techniques involving reagents like xenon difluoride or difluoroiodotoluene. These reactions are often selective and can yield high levels of regioselectivity depending on the conditions used .

Reaction Conditions

The synthesis typically requires careful control of temperature and reaction time to optimize yield and selectivity. For example:

-

Oxidation : Conducted at room temperature with subsequent workup to isolate the product.

-

Fluorination : Often performed under an inert atmosphere to prevent side reactions.

Specific Reaction Types

-

Cycloaddition Reactions :

-

Thiophene dioxides can engage in [4+2] cycloadditions with various dienes, leading to complex cyclic structures.

-

They also undergo [2+4] cyclodimerization reactions under thermal conditions.

-

-

Nucleophilic Additions :

-

These compounds participate in nucleophilic additions at the sulfur atom or at the carbon atoms adjacent to the sulfur, leading to various substitution products.

-

-

Reduction and Oxidation :

科学研究应用

Chemical Applications

Building Block for Synthesis

Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials due to its reactive functional groups. The compound's ability to undergo various chemical transformations makes it valuable in the development of novel compounds.

Synthesis of Specialty Chemicals

The compound is employed in the synthesis of specialty chemicals and materials. Its unique properties allow it to participate in reactions that yield various derivatives, which can be tailored for specific applications in materials science and polymer chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit potential antimicrobial activities. Studies have shown that compounds related to thiophene can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antimicrobial agents .

Anticancer Research

this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. This interaction could lead to the development of novel anticancer therapies.

Medicinal Applications

Drug Development

The unique chemical properties of thiophene derivatives make them attractive candidates for drug development. Their ability to modulate biological activity through interactions with enzymes or receptors positions them as potential lead compounds in pharmaceutical research. The exploration of these compounds may lead to new therapeutic agents targeting various diseases.

Industrial Applications

Production of Electronic Materials

Thiophene derivatives are increasingly being used in the production of electronic materials. Their conductive properties make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances their stability and performance in electronic devices.

Polymer Chemistry

In polymer chemistry, thiophene-based compounds are utilized to synthesize conductive polymers. These materials have applications in flexible electronics and sensors due to their desirable electrical properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial Properties | Demonstrated inhibition of bacterial growth in vitro. |

| Investigation into Anticancer Effects | Cancer Research | Indicated potential for selective targeting of cancer cells through specific molecular interactions. |

| Development of Conductive Polymers | Industrial Application | Showed enhanced electrical conductivity when incorporated into polymer matrices. |

作用机制

The mechanism of action of Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of fluorine atoms and the sulfone group may enhance its binding affinity and specificity for certain targets .

相似化合物的比较

Similar Compounds

Thiophene: The parent compound, lacking the fluorine atoms and sulfone group.

Tetrahydrothiophene: A saturated derivative of thiophene without fluorine atoms or a sulfone group.

Thiophene, 3,3-difluoro-, 1,1-dioxide: A similar compound with fluorine atoms but without the tetrahydro structure.

Uniqueness

Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide is unique due to the combination of fluorine atoms and a sulfone group within a tetrahydrothiophene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

生物活性

Thiophene derivatives, including 3,3-difluorotetrahydrothiophene-1,1-dioxide, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophenes are five-membered aromatic heterocycles containing sulfur. Their derivatives exhibit a wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural diversity of thiophenes allows for the modification of their pharmacological profiles, making them attractive candidates for drug development.

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives can be achieved through various methods, including traditional and modern synthetic strategies. Recent studies have highlighted the efficacy of using catalysts such as imidazolium salts to facilitate the formation of thiophenes from aryl methyl ketones and elemental sulfur .

Table 1: Common Synthesis Methods for Thiophene Derivatives

Antimicrobial Activity

Thiophene derivatives have been evaluated for their antimicrobial properties against various pathogens. For instance, compounds derived from thiophene have shown significant activity against methicillin-resistant Staphylococcus aureus and Clostridium difficile. One study reported that a spiro-indoline-oxadiazole derivative exhibited the highest activity against C. difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml .

Anticancer Activity

The anticancer potential of thiophene derivatives is notable. A recent investigation demonstrated that certain trisubstituted thiophene-3-carboxamide selenide derivatives exhibited remarkable antiproliferative activity against various cancer cell lines. One compound showed an IC50 value of less than 9 μM against HCT116 cells, indicating potent anticancer effects .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Trisubstituted Selenide | HCT116 | <9 | EGFR kinase inhibition |

| Spiro-Indoline-Oxadiazole | C. difficile | 2-4 | Antimicrobial |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Studies suggest that specific structural modifications can enhance their efficacy and selectivity against target enzymes or receptors. For example, the incorporation of fluorine atoms has been associated with increased potency in certain biological assays .

Case Studies

- Case Study on Antimicrobial Activity : A series of thiophene-based heterocycles were synthesized and tested against C. difficile. The study utilized molecular docking to simulate interactions with D-alanine ligase, revealing insights into binding affinities that correlate with observed antimicrobial activity .

- Case Study on Anticancer Properties : Research on trisubstituted thiophene derivatives highlighted their ability to inhibit EGFR kinase, a critical target in cancer therapy. The study reported a novel hit molecule with an IC50 value indicating strong inhibition, suggesting potential for further development as an anticancer agent .

属性

IUPAC Name |

3,3-difluorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S/c5-4(6)1-2-9(7,8)3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYOEMBHJGNZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。